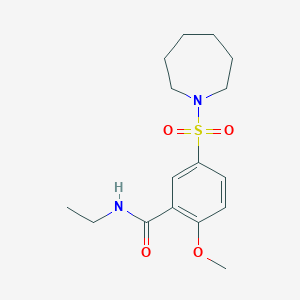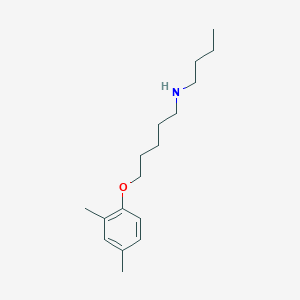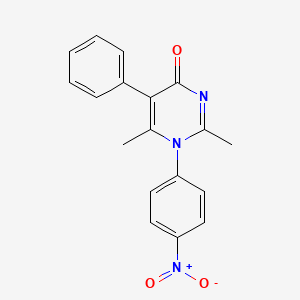
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as CMEP, is a chemical compound that has gained significant attention in the field of neuroscience research. CMEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity, learning, and memory. In
Mécanisme D'action
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide selectively binds to mGluR5 and blocks its activation by glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the downstream signaling pathways that are involved in synaptic plasticity and memory formation. This compound has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on the brain and behavior. Acutely, this compound reduces the excitability of neurons and impairs cognitive function. Chronically, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to reduce anxiety-like behavior and pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptors. This compound is also relatively stable and can be administered orally or through injection. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing in long-term experiments. Additionally, this compound can have off-target effects at high concentrations, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide and mGluR5. One area of interest is the role of mGluR5 in addiction and substance abuse disorders. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that mGluR5 antagonists may have therapeutic potential for addiction. Another area of interest is the development of more selective and long-lasting mGluR5 antagonists that can be used in clinical settings. Additionally, the downstream signaling pathways of mGluR5 are still not fully understood, and further research is needed to elucidate their role in synaptic plasticity and memory formation.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 5-chloro-2-methylphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methylphenyl)-2-bromoacetamide. The bromoacetamide group is then converted to an ethanediamide group by reacting it with ethylenediamine in the presence of a base. Finally, the methoxyethyl group is introduced by reacting the resulting compound with sodium hydride and methoxyethyl bromide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively used in neuroscience research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory in animal models of Alzheimer's disease, Parkinson's disease, and addiction. This compound has also been used to investigate the role of mGluR5 in pain perception, anxiety, and depression.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8-3-4-9(13)7-10(8)15-12(17)11(16)14-5-6-18-2/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABAZRXPGJYXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{3-[3-(2,5-dimethyl-4-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5217219.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-(4-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B5217238.png)


![1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5217289.png)
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5217304.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217322.png)
![ethyl 4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5217338.png)